

# Rapamycin-d3: An In-depth Technical Guide for Researchers

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## Compound of Interest

Compound Name: Rapamycin-d3

Cat. No.: B15609504

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## Introduction to Rapamycin-d3

**Rapamycin-d3**, also known as Sirolimus-d3, is the deuterium-labeled form of Rapamycin.[1][2] Rapamycin is a macrolide compound first discovered as a product of the soil bacterium *Streptomyces hygroscopicus* on Easter Island (Rapa Nui).[3] While initially identified for its antifungal properties, Rapamycin has gained significant attention for its potent immunosuppressive and antiproliferative activities.[3]

The biological activity of **Rapamycin-d3** is identical to that of Rapamycin, acting as a highly specific and potent inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival.[1][2][4] The primary and critical application of **Rapamycin-d3** in a research and drug development setting is its use as an internal standard for the quantitative analysis of Rapamycin in biological matrices by mass spectrometry-based techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] The stable isotope labeling ensures that **Rapamycin-d3** has nearly identical chemical and physical properties to Rapamycin, allowing it to co-elute during chromatography and ionize similarly in the mass spectrometer, thus correcting for variations in sample preparation and instrument response.

## Physicochemical and Quantitative Data

A summary of the key physicochemical properties of **Rapamycin-d3** and its unlabeled counterpart, Rapamycin (Sirolimus), is provided below.

**Table 1: Physicochemical Properties of Rapamycin-d3 and Rapamycin**

Property	Rapamycin-d3	Rapamycin (Sirolimus)	Reference(s)
Chemical Formula	C <sub>51</sub> H <sub>76</sub> D <sub>3</sub> NO <sub>13</sub>	C <sub>51</sub> H <sub>79</sub> NO <sub>13</sub>	[6][7]
Molecular Weight	917.19 g/mol	914.17 g/mol	[6][7]
CAS Number	392711-19-2	53123-88-9	[6][7]
Appearance	White to off-white solid	White to off-white crystalline powder	[7]
Solubility	Soluble in methanol, ethanol, DMSO, and chloroform.[4]	Poorly soluble in water (2.6 µg/mL). Soluble in organic solvents.[1][8]	
Storage	Store at -20°C, protected from light.[6]	Store at controlled room temperature.	
Isotopic Purity	Typically ≥98% deuterated forms (d <sub>1</sub> -d <sub>3</sub> )	N/A	[4]

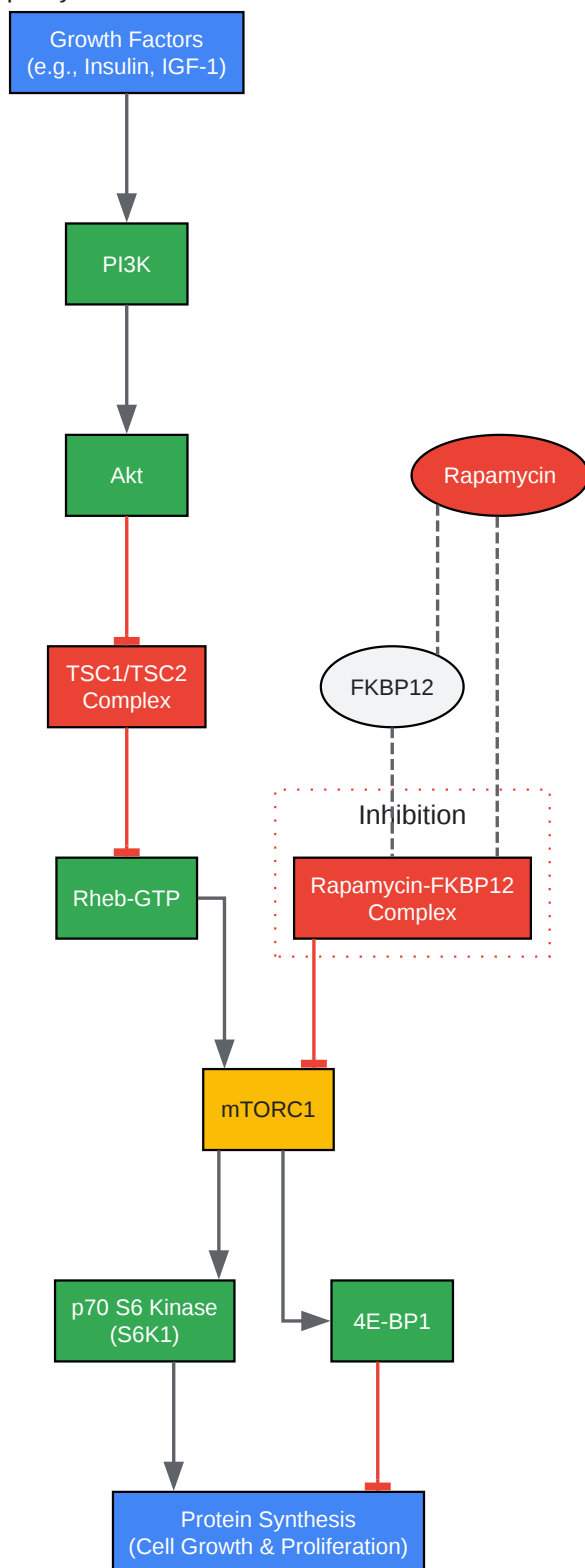
## Mechanism of Action: mTOR Signaling Pathway

Rapamycin exerts its biological effects by inhibiting the mTOR signaling pathway. Specifically, Rapamycin forms a complex with the intracellular protein FK506-binding protein 12 (FKBP12). This Rapamycin-FKBP12 complex then binds directly to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTOR Complex 1 (mTORC1).[2][5]

mTORC1 is a central regulator of cell growth and proliferation. Its inhibition by the Rapamycin-FKBP12 complex blocks the phosphorylation of key downstream effectors, including p70 S6

kinase (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). The dephosphorylation of these targets leads to the suppression of protein synthesis and ultimately arrests the cell cycle in the G1 phase.[6]

## Rapamycin's Mechanism of Action: mTORC1 Inhibition

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**Figure 1.** Simplified mTORC1 signaling pathway and the inhibitory action of the Rapamycin-FKBP12 complex.

## Experimental Protocols

The primary application of **Rapamycin-d3** is as an internal standard in quantitative LC-MS/MS assays. Below are detailed methodologies for its use in pharmacokinetic studies.

### Sample Preparation from Whole Blood

This protocol is a common method for extracting Rapamycin from whole blood samples for LC-MS/MS analysis.

Materials:

- Whole blood samples
- **Rapamycin-d3** internal standard working solution (e.g., in methanol)
- Precipitating agent: Zinc sulfate solution (0.1 M) in methanol
- Microcentrifuge tubes
- Vortex mixer
- Centrifuge

Procedure:

- To a 1.5 mL microcentrifuge tube, add 100  $\mu$ L of the whole blood sample.
- Add a known amount of the **Rapamycin-d3** internal standard working solution. The final concentration should be within the linear range of the assay.
- Add 200  $\mu$ L of the precipitating agent (zinc sulfate in methanol).
- Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
- Centrifuge the sample at 10,000 x g for 5 minutes to pellet the precipitated proteins.

- Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

## LC-MS/MS Analysis

The following table summarizes typical parameters for the LC-MS/MS analysis of Rapamycin using **Rapamycin-d3** as an internal standard. Parameters may vary depending on the specific instrumentation used.

### Table 2: Typical LC-MS/MS Parameters for Rapamycin Quantification

Parameter	Typical Value/Condition	Reference(s)
Liquid Chromatography		
LC System	Agilent 1260 Infinity or equivalent	[9]
Column	C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)	[9][10]
Mobile Phase A	0.1% Formic acid in water with 2 mM ammonium acetate	[9]
Mobile Phase B	0.1% Formic acid in methanol	[9]
Gradient	Gradient elution, specific ramp to be optimized	[9]
Flow Rate	0.2 - 0.4 mL/min	[11]
Column Temperature	50 - 60 °C	[11]
Injection Volume	5 - 20 µL	[9]
Mass Spectrometry		
MS System	Triple quadrupole mass spectrometer (e.g., Agilent 6460, Sciex API 4000)	[9][10]
Ionization Mode	Electrospray Ionization (ESI), Positive	[9][11]
Monitoring Mode	Multiple Reaction Monitoring (MRM)	[9][11]
MRM Transition (Rapamycin)	Q1: 931.6 m/z -> Q3: 864.5 m/z (Ammonium adduct)	[9][10]
MRM Transition (Rapamycin-d3)	Q1: 934.6 m/z -> Q3: 867.5 m/z (Ammonium adduct)	[11]
Dwell Time	50 - 200 ms	[9]

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Collision EnergyOptimized for specific  
instrument[\[9\]](#)

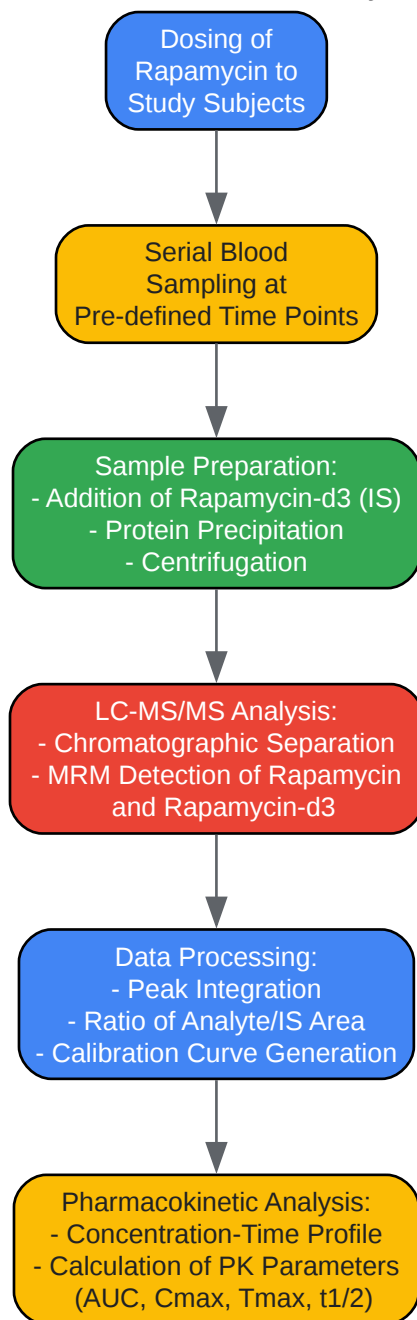
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## Experimental Workflow and Data Presentation

### Pharmacokinetic Study Workflow

A typical pharmacokinetic study involving the quantification of Rapamycin using **Rapamycin-d3** as an internal standard follows a well-defined workflow.

## Workflow for a Pharmacokinetic Study of Rapamycin



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**Figure 2.** A generalized workflow for conducting a pharmacokinetic study of Rapamycin.

## Presentation of Pharmacokinetic Data

The data obtained from such studies are typically presented in tables to allow for clear comparison of pharmacokinetic parameters.

**Table 3: Example Pharmacokinetic Parameters of Oral Rapamycin in Healthy Dogs (0.1 mg/kg)**

Parameter	Single Dose (Mean $\pm$ SD)	Daily Dosing for 5 Days (Mean $\pm$ SD)	Reference(s)
Tmax (h)	3.3 $\pm$ 2.5	4.5 $\pm$ 1.0	[2]
Cmax (ng/mL)	8.39 $\pm$ 1.73	5.49 $\pm$ 1.99	[2]
AUC <sub>0-48</sub> (ng·h/mL)	140 $\pm$ 23.9	126 $\pm$ 27.1	[2]
t <sub>1/2</sub> (h)	38.7 $\pm$ 12.7	99.5 $\pm$ 89.5	[2]

## Conclusion

**Rapamycin-d3** is an indispensable tool for the accurate and precise quantification of Rapamycin in biological samples. Its use as an internal standard in LC-MS/MS methods is crucial for reliable pharmacokinetic and therapeutic drug monitoring studies. This guide provides a comprehensive overview of its properties, mechanism of action, and detailed experimental protocols to aid researchers and drug development professionals in their work with this important compound.

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